molecular formula C11H12N4S B11809257 1-(4-(o-Tolyl)thiazol-2-yl)guanidine

1-(4-(o-Tolyl)thiazol-2-yl)guanidine

Cat. No.: B11809257
M. Wt: 232.31 g/mol
InChI Key: LLVXYMYECOBAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(o-Tolyl)thiazol-2-yl)guanidine is a guanidine-functionalized thiazole derivative characterized by an ortho-methyl-substituted phenyl (o-Tolyl) group at the 4-position of the thiazole ring.

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

2-[4-(2-methylphenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C11H12N4S/c1-7-4-2-3-5-8(7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

LLVXYMYECOBAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)N=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

1-(4-(o-Tolyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(4-(o-Tolyl)thiazol-2-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(o-Tolyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Electronic Features

Thiazole derivatives with guanidine substituents vary significantly based on substituents at the 4-position of the thiazole ring. Key comparisons include:

Compound Name Substituent (R) Key Structural Features
1-(4-(o-Tolyl)thiazol-2-yl)guanidine o-Tolyl (C₆H₄CH₃-ortho) Electron-donating methyl group; steric hindrance at ortho position.
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine () 3-Cl-C₆H₄ Electron-withdrawing Cl atom; para-substitution on phenyl enhances planarity.
1-(4-(Chloromethyl)thiazol-2-yl)guanidine () -CH₂Cl Reactive chloromethyl group; potential for nucleophilic substitution.
2-(1,3-Benzothiazol-2-yl)guanidine () Benzothiazole fused ring Extended aromatic system; increased rigidity and π-π stacking potential.
Urea derivatives () Varied aryl groups Urea linker instead of guanidine; diverse substituents (e.g., CF₃, Cl, OCH₃) modulate electronic properties.

Key Observations :

  • Electronic Effects: The o-Tolyl group’s methyl donor enhances electron density on the thiazole ring compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 11d () .

Physicochemical Properties

Property This compound 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine 2-(1,3-Benzothiazol-2-yl)guanidine
Molecular Weight (g/mol) ~291.3 (estimated) 327.6 (with HBr, ) 188.2 ()
LogP (Lipophilicity) Higher (due to o-Tolyl) Moderate (Cl is polar but aryl is hydrophobic) Lower (fused ring increases polarity)
Solubility Low in water; high in DMSO Moderate (HBr salt in ) Poor (crystalline, )

Notes:

  • The o-Tolyl group increases lipophilicity, enhancing membrane permeability compared to polar substituents like -OH (e.g., compound 3 in ) .
  • Hydrobromide salts () improve aqueous solubility, a strategy applicable to the target compound .

Hydrogen Bonding and Solid-State Behavior

  • Crystal structures (e.g., ) reveal dimerization via N-H···N bonds. The o-Tolyl group’s steric bulk may disrupt such packing, altering solubility and stability compared to planar analogs .

Biological Activity

1-(4-(o-Tolyl)thiazol-2-yl)guanidine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR). The information presented is based on various research studies and reviews.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-tolyl isothiocyanate with guanidine derivatives. This method allows for the introduction of the thiazole ring, which is crucial for the compound's biological activity. The general synthetic pathway can be summarized as follows:

  • Preparation of o-Tolyl Isothiocyanate : This can be synthesized from o-toluidine by reacting with carbon disulfide in the presence of a base.
  • Formation of Thiazole Ring : The isothiocyanate reacts with guanidine to form the thiazole moiety.
  • Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its antibacterial potency against various strains of bacteria.

  • Table 1: Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 µg/mL
Escherichia coli0.015 µg/mL
Pseudomonas aeruginosa0.020 µg/mL

These results indicate that the compound exhibits potent activity, particularly against Gram-positive bacteria.

Antiviral Activity

In addition to its antibacterial properties, studies have indicated that this compound may possess antiviral activity. It has been tested against several viruses, showing promising results in inhibiting viral replication.

Trypanocidal Activity

The compound has also demonstrated trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The IC50 values reported are comparable to those of established treatments, indicating potential as a therapeutic agent.

  • Table 2: Trypanocidal Activity
CompoundIC50 (µM)
This compound0.42
Reference Compound0.80

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiazole derivatives in inhibiting acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. The compound's ability to inhibit AChE suggests it could be developed further for neurological applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for biological activity; modifications can enhance or reduce potency.
  • Substituents on the Phenyl Ring : The presence and positioning of substituents significantly influence activity; electron-withdrawing groups at specific positions have shown enhanced potency.
  • Guanidine Moiety : The guanidine group contributes to the overall pharmacological profile and may enhance solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound was among the most potent tested, outperforming traditional antibiotics.

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral effects against Hepatitis C virus (HCV). Compounds similar to this compound were shown to inhibit viral replication effectively, suggesting a potential therapeutic application in antiviral drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.